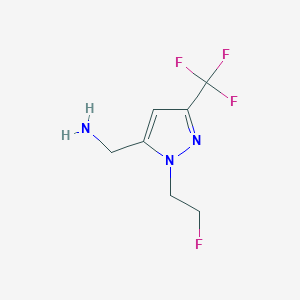(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
CAS No.: 2098127-53-6
Cat. No.: VC3157216
Molecular Formula: C7H9F4N3
Molecular Weight: 211.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098127-53-6 |
|---|---|
| Molecular Formula | C7H9F4N3 |
| Molecular Weight | 211.16 g/mol |
| IUPAC Name | [2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
| Standard InChI | InChI=1S/C7H9F4N3/c8-1-2-14-5(4-12)3-6(13-14)7(9,10)11/h3H,1-2,4,12H2 |
| Standard InChI Key | CVSWGSPSMTXTHI-UHFFFAOYSA-N |
| SMILES | C1=C(N(N=C1C(F)(F)F)CCF)CN |
| Canonical SMILES | C1=C(N(N=C1C(F)(F)F)CCF)CN |
Introduction
Structural Characteristics and Classification
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine belongs to the family of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structural framework of this compound consists of several key components that define its chemical identity:
-
A pyrazole core (1H-pyrazol) as the central heterocyclic structure
-
A 2-fluoroethyl substituent at the N-1 position
-
A trifluoromethyl (CF₃) group at the C-3 position
-
A methanamine (CH₂NH₂) group at the C-5 position
The presence of these specific substituents creates a molecule with distinct electronic and steric properties compared to other pyrazole derivatives. The fluorinated groups, particularly the trifluoromethyl moiety, significantly influence the compound's lipophilicity, metabolic stability, and potential receptor interactions .
Molecular Properties
Based on structural analysis and comparison with similar compounds, the following molecular properties can be estimated for (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₇H₉F₄N₃ | Contains 7 carbon atoms, 9 hydrogen atoms, 4 fluorine atoms, and 3 nitrogen atoms |
| Molecular Weight | ~211.17 g/mol | Calculated based on atomic weights |
| Structural Classification | Fluorinated pyrazole derivative | Characterized by the pyrazole ring with fluorinated substituents |
| Functional Groups | Pyrazole, primary amine, fluoroethyl, trifluoromethyl | Multiple functional groups conferring unique properties |
The compound shares structural similarities with various pyrazole derivatives described in chemical databases, including those with similar substitution patterns at the N-1 and C-5 positions .
Physical and Chemical Properties
Predicted Physicochemical Properties
The physicochemical profile of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine can be estimated by examining the properties of structurally related compounds. The presence of both fluoroethyl and trifluoromethyl groups significantly impacts its physical and chemical behavior.
The compound's lipophilicity is enhanced by the presence of the trifluoromethyl group, which is known to increase the partition coefficient and membrane permeability of drug-like molecules . This property is particularly relevant for potential pharmaceutical applications, as it affects absorption, distribution, metabolism, and excretion (ADME) characteristics.
Chemical Reactivity
The reactivity profile of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is determined by its constituent functional groups:
Synthesis and Preparation
Synthetic Pathways
The synthesis of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine likely involves multiple steps, drawing from established methods used for similar pyrazole derivatives. Based on literature precedents for related compounds, the following synthetic routes can be proposed:
Route A: From Trifluoromethylated Pyrazole Precursors
-
Synthesis of a 3-trifluoromethyl-1H-pyrazole core
-
N-alkylation with 2-fluoroethyl halide to introduce the fluoroethyl group at N-1
-
Functionalization of the C-5 position to introduce the methanamine group, potentially via:
-
Reduction of a nitrile or amide precursor
-
Reductive amination of an aldehyde intermediate
-
Route B: From Fluoroethylated Pyrazole Intermediates
Similar to the synthesis approaches documented for related compounds, this route would involve:
-
Preparation of a 1-(2-fluoroethyl)-1H-pyrazole intermediate
-
Introduction of the trifluoromethyl group at the C-3 position
-
Functionalization of the C-5 position to introduce the methanamine group
The industrial production of this compound would likely employ optimized synthetic routes to enhance yield and purity, potentially utilizing techniques such as continuous flow reactors and advanced purification methods like chromatography.
Analytical Characterization
Analytical characterization of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine would typically include spectroscopic and spectrometric techniques to confirm its structure and assess purity.
Spectroscopic Identification
Based on the compound's structure and comparison with related molecules, the following spectroscopic characteristics would be expected:
NMR Spectroscopy
| Nucleus | Expected Chemical Shifts and Coupling | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 6.2-6.5 ppm (s, 1H) | Pyrazole C-4 proton |
| δ 4.3-4.6 ppm (t, 2H) | N-CH₂ of fluoroethyl group | |
| δ 4.5-4.7 ppm (dt, 2H, J~47 Hz) | CH₂F of fluoroethyl group | |
| δ 3.7-4.0 ppm (s, 2H) | CH₂NH₂ at C-5 position | |
| δ 1.5-2.0 ppm (br s, 2H) | NH₂ protons | |
| ¹⁹F NMR | δ -(60-65) ppm (s, 3F) | CF₃ group |
| δ -(220-230) ppm (tt, 1F) | CH₂F of fluoroethyl group | |
| ¹³C NMR | δ 140-145 ppm | C-3 of pyrazole (with CF₃) |
| δ 120-125 ppm (q, J~270 Hz) | CF₃ carbon | |
| δ 80-85 ppm (d, J~165 Hz) | CH₂F carbon |
Mass Spectrometry
The expected molecular ion peak would appear at m/z 211 corresponding to the molecular formula C₇H₉F₄N₃. Characteristic fragmentation patterns would likely include:
-
Loss of NH₃ (m/z 194)
-
Loss of CH₂NH₂ (m/z 182)
-
Cleavage of the fluoroethyl group
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would be suitable for purity assessment and quality control of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine. Based on similar compounds, retention times and chromatographic conditions could be optimized to ensure adequate separation from potential impurities and synthetic intermediates .
Structure-Activity Relationships
The biological activity of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine would be influenced by its specific structural features:
-
The trifluoromethyl group at C-3 typically enhances:
-
Lipophilicity and membrane permeability
-
Metabolic stability (resistance to oxidative metabolism)
-
Binding affinity to certain protein targets through hydrophobic and dipole-dipole interactions
-
-
The 2-fluoroethyl group at N-1 may contribute to:
-
Reduced basicity of the pyrazole nitrogen
-
Altered hydrogen-bonding properties
-
Potential metabolic pathways involving defluorination
-
-
The primary amine at C-5 provides:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume